3-苯丙基 4-甲基苯磺酸酯

描述

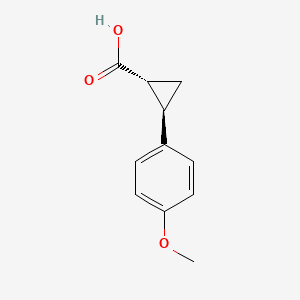

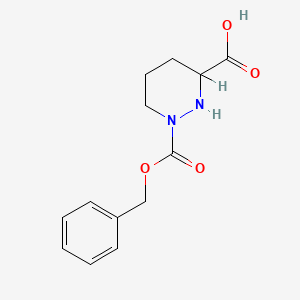

The compound of interest, 3-Phenylpropyl 4-methylbenzenesulfonate, is a derivative of benzenesulfonate, which is a common moiety in various chemical compounds. Benzenesulfonates are known for their diverse applications in the synthesis of pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss various benzenesulfonate derivatives and their synthesis, structure, and potential applications, which can provide insights into the characteristics of 3-Phenylpropyl 4-methylbenzenesulfonate.

Synthesis Analysis

The synthesis of benzenesulfonate derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65% . Similarly, the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] involved Friedel-Crafts acylation, reduction, and sulfonation steps . These methods indicate that the synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate could also involve a multi-step reaction sequence, potentially starting from a phenylpropyl precursor and introducing the 4-methylbenzenesulfonate group through sulfonation.

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate was determined to be monoclinic with a space group of P2(1)/n . The structure of tetraphenylantimony 4-methylbenzenesulfonate revealed a distorted trigonal-bipyramidal coordination . These findings suggest that the molecular structure of 3-Phenylpropyl 4-methylbenzenesulfonate would likely be characterized by similar techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in various chemical reactions, often as intermediates or catalysts. For instance, a 4-methylbenzenesulfonic acid-based ionic liquid supported on silica gel was used as a heterogeneous catalyst for the Fischer indole synthesis . The reactivity of benzenesulfonate derivatives can be influenced by the presence of substituents, as seen in the structure-activity relationship study of arylsulfonamide analogs . Therefore, the chemical reactivity of 3-Phenylpropyl 4-methylbenzenesulfonate would be expected to be influenced by the phenylpropyl group, potentially affecting its behavior in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The poor water solubility of a novel small molecule HIF-1 pathway inhibitor highlighted the need for formulation or chemical modification for therapeutic use . The electrochemical behavior of divalent metal 4-methylbenzenesulfonate complexes was studied, indicating the potential for such compounds in electrochemical applications . These insights suggest that the physical and chemical properties of 3-Phenylpropyl 4-methylbenzenesulfonate would need to be thoroughly investigated to determine its suitability for various applications.

科学研究应用

合成和表征

- 3-苯丙基 4-甲基苯磺酸酯通过多步程序合成,并使用核磁共振、高分辨质谱和红外光谱等技术进行产率和结构测定 (Pan 等人,2020).

催化应用

- 该化合物已用于催化过程,例如在 Fischer 吲哚合成中,它作为非均相催化剂通过一锅 Fischer 反应合成吲哚 (胡等人,2016).

抗氧化剂和缓蚀剂

- 3-苯丙基 4-甲基苯磺酸酯衍生物已显示出高抗氧化活性和作为润滑油缓蚀剂的有效性,展示了它们在工业应用中的潜力 (Habib 等人,2014).

- 此外,其衍生物已被研究其在酸性介质中对金属腐蚀的抑制作用,显示出很强的抑制性能并遵循 Langmuir 吸附模型 (Ehsani 等人,2015).

材料科学和分子研究

- 在材料科学中,该化合物已被研究其在固态结构中的相互作用,重点是氢键和 π-π 堆叠等非共价相互作用,这对于理解材料性质至关重要 (Andleeb 等人,2018).

- 有机材料研究已使用 3-苯丙基 4-甲基苯磺酸酯衍生物合成了 π 共轭化合物,为具有特定光学性质的新材料的开发做出了贡献 (Antony 等人,2019).

药物化学

- 它参与合成具有潜在抗菌性能的化合物,表明其在开发新药剂中的作用 (Abbasi 等人,2015).

安全和危害

3-Phenylpropyl 4-methylbenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and skin sensitizer (Category 1). It can cause skin irritation, allergic skin reactions, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

作用机制

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It’s known that the compound has a monomolecular structure and it’s also known as benzyl 3-phenylpropionate . The benzyl esters are recycled to the reaction mixture when they are hydrolyzed by base, and the halides react with nucleophiles such as amines or alcohols to form products .

Pharmacokinetics

Its molecular weight is 29038 , which may influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenylpropyl 4-methylbenzenesulfonate. For instance, it should be stored in a sealed container in a dry environment at 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also affect its stability and efficacy.

属性

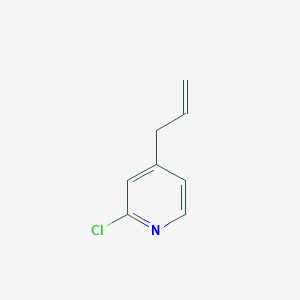

IUPAC Name |

3-phenylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTNYXPTUOOGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

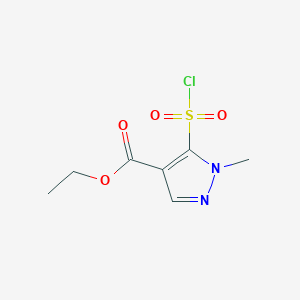

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451036 | |

| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylpropyl 4-methylbenzenesulfonate | |

CAS RN |

3742-75-4 | |

| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)